3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)-

Beschreibung

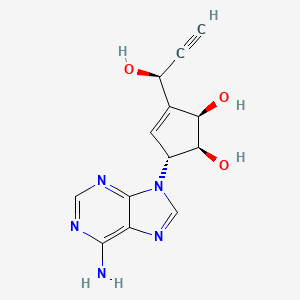

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- is a complex organic compound that features a cyclopentene ring, a purine base, and a propynyl group

Eigenschaften

CAS-Nummer |

194353-49-6 |

|---|---|

Molekularformel |

C13H13N5O3 |

Molekulargewicht |

287.27 g/mol |

IUPAC-Name |

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1S)-1-hydroxyprop-2-ynyl]cyclopent-3-ene-1,2-diol |

InChI |

InChI=1S/C13H13N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h1,3-5,7-8,10-11,19-21H,(H2,14,15,16)/t7-,8+,10-,11+/m1/s1 |

InChI-Schlüssel |

AKFIFNJGVGBSCR-MKHNBGRSSA-N |

Isomerische SMILES |

C#C[C@@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |

Kanonische SMILES |

C#CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Cyclopenten-1,2-diol, 5-(6-Amino-9H-purin-9-yl)-3-((1S)-1-Hydroxy-2-propynyl)-, (1S,2R,5R)- erfolgt typischerweise durch mehrstufige organische Synthese. Der Prozess kann mit der Herstellung des Cyclopentenrings beginnen, gefolgt von der Einführung der Purinbase und der Propynylgruppe. Häufige Reagenzien und Katalysatoren, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren, Schutzgruppen für Hydroxyl- und Aminofunktionalitäten sowie verschiedene organische Lösungsmittel.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies kann kontinuierliche Strömungsreaktoren, ein Hochdurchsatz-Screening von Katalysatoren und fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxylgruppen in der Verbindung können oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reduktionsmitteln.

Substitution: Die Aminogruppe in der Purinbase kann an Substitutionsreaktionen teilnehmen, was zu verschiedenen substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während Substitutionsreaktionen verschiedene alkylierte oder acylierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 3-Cyclopenten-1,2-diol, 5-(6-Amino-9H-purin-9-yl)-3-((1S)-1-Hydroxy-2-propynyl)-, (1S,2R,5R)- seine Wirkungen entfaltet, hängt von seinen Wechselwirkungen mit molekularen Zielmolekülen ab. Die Purinbase kann mit Nukleinsäuren oder Enzymen interagieren und verschiedene biochemische Pfade beeinflussen. Die Hydroxyl- und Aminogruppen der Verbindung können Wasserstoffbrückenbindungen und andere Wechselwirkungen bilden, was ihre biologische Aktivität beeinflusst.

Wirkmechanismus

The mechanism by which 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- exerts its effects depends on its interactions with molecular targets. The purine base may interact with nucleic acids or enzymes, influencing various biochemical pathways. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosin: Ein Nukleosid mit einer ähnlichen Purinbase, das an verschiedenen biologischen Prozessen beteiligt ist.

Cyclopentanol: Eine einfachere Verbindung mit einem Cyclopentanring und einer Hydroxylgruppe.

Propargylalkohol: Eine Verbindung mit einer Propynylgruppe und einer Hydroxylgruppe.

Einzigartigkeit

Was 3-Cyclopenten-1,2-diol, 5-(6-Amino-9H-purin-9-yl)-3-((1S)-1-Hydroxy-2-propynyl)-, (1S,2R,5R)- ausmacht, ist seine einzigartige Kombination von funktionellen Gruppen und strukturellen Merkmalen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.